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molecular formula C7H10N2 B1299899 3-(2-Aminoethyl)pyridine CAS No. 20173-24-4

3-(2-Aminoethyl)pyridine

Cat. No. B1299899
M. Wt: 122.17 g/mol
InChI Key: NAHHNSMHYCLMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06017919

Procedure details

LAH (1.90 g, 50 mmol) was suspended in diethyl ether (150 ml), and a solution of 3-pyridylacetonitrile (5.91 g, 50 mmol, 1.0 eq) in diethyl ether (150 ml) was added at room temperature. The mixure was stirred at room temperature for 14 hours. To this reaction mixture were successively added water (1.9 ml), a 15% aqueous sodium hydroxide solution (1.9 ml) and water (5.7 ml). The resulting precipitate was filtered through Celite and washed with diethyl ether, which was followed by concentration under reduced pressure. The obtained residue was subjected to column chromatography (chloroform/methanol=30/1-chloroform/methanol/triethylamine=8/2/0.1) to give 2-(3-pyridyl)ethylamine (2.39 g, 39%) as a colorless oil.
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
5.7 mL
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[N:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH2:13][C:14]#[N:15])[CH:8]=1.O.[OH-].[Na+]>C(OCC)C>[N:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH2:13][CH2:14][NH2:15])[CH:8]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Two
Name
Quantity
5.91 g
Type
reactant
Smiles
N1=CC(=CC=C1)CC#N
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
1.9 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
1.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
5.7 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixure was stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered through Celite
WASH
Type
WASH
Details
washed with diethyl ether, which
CONCENTRATION
Type
CONCENTRATION
Details
was followed by concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
N1=CC(=CC=C1)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 2.39 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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